methyl 4-({[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}methyl)benzoate
Description
Methyl 4-({[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}methyl)benzoate is a synthetic coumarin-derived compound featuring a chromen-2-one (coumarin) core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 4, and a benzoate ester moiety linked via an oxymethyl bridge at position 4. This structure combines the photophysical properties of coumarins with the steric and electronic effects of methoxy and ester groups, making it relevant for applications in organic electronics, fluorescent probes, or bioactive molecule development .
The compound’s synthesis typically involves multi-step reactions, including triazine-mediated coupling (as seen in analogous triazine-based syntheses ) or nucleophilic substitution reactions.
Properties
Molecular Formula |
C26H22O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
methyl 4-[[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C26H22O6/c1-16-22-14-21(31-15-17-4-6-19(7-5-17)25(27)30-3)12-13-23(22)32-26(28)24(16)18-8-10-20(29-2)11-9-18/h4-14H,15H2,1-3H3 |
InChI Key |
GFNLYEAMQQAHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}methyl)benzoate typically involves multiple steps. One common method starts with the preparation of the chromenyl intermediate, which is then reacted with a methoxyphenyl derivative. The final step involves the esterification of the benzoate group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Oxidation Reactions
The chromenone core and methoxy substituents undergo oxidation under controlled conditions. Key reactions include:
-
Side-chain oxidation : The benzylic methyl group adjacent to the chromenone ring is oxidized to a carboxylic acid using KMnO₄ in acidic or neutral aqueous conditions.
-
Aromatic ring oxidation : Electron-rich aromatic rings (e.g., methoxyphenyl groups) are susceptible to oxidation with reagents like ceric ammonium nitrate (CAN), forming quinone derivatives.
Table 1: Oxidation Conditions and Outcomes
| Reactant Position | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzylic methyl | KMnO₄ | H₂O, 80°C | Carboxylic acid | 65–72% | |
| Methoxyphenyl | CAN | Acetonitrile, RT | Quinone | 58% |
Ester Hydrolysis and Saponification
The benzoate ester moiety undergoes hydrolysis under basic or acidic conditions:
-
Alkaline hydrolysis : Treatment with NaOH in aqueous ethanol cleaves the ester bond, yielding the corresponding carboxylic acid.
-
Acid-catalyzed hydrolysis : HCl in refluxing ethanol produces the free acid but with lower selectivity due to competing side reactions.
Table 2: Hydrolysis Parameters
| Reagent | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| 2M NaOH | H₂O/EtOH | 60°C | Carboxylic acid | >90% |
| 6M HCl | EtOH | Reflux | Carboxylic acid | 75% |
Nucleophilic Substitution Reactions
The electron-deficient chromenone ring facilitates nucleophilic aromatic substitution (NAS):
-
Halogenation : Bromination at the 5-position occurs using Br₂ in acetic acid .
-
Amination : Reaction with NH₃/NaNH₂ introduces amino groups at activated positions.
Mechanistic Insight:
The Smiles rearrangement, observed in related chromenones (e.g., 7-hydroxycoumarins), involves a Meisenheimer intermediate stabilized by electron-withdrawing groups. This mechanism enables ipso substitution with amines or thiols under basic conditions (Cs₂CO₃, DMF, 100°C) .
Friedel-Crafts Acylation
The benzoate group participates in Friedel-Crafts reactions:
-
Acylation of aromatic rings : AlCl₃-catalyzed reactions with acetyl chloride yield ketone derivatives.
Table 3: Friedel-Crafts Reaction Data
| Catalyst | Acylating Agent | Product | Yield |
|---|---|---|---|
| AlCl₃ | Acetyl chloride | 4-Acetylbenzoate | 68% |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
-
Lactonization : Heating in polyphosphoric acid (PPA) induces cyclization to form a γ-lactone.
Functional Group Interconversion
-
Methoxy Demethylation : BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls, enabling further derivatization .
-
Esterification : The free carboxylic acid (post-hydrolysis) reacts with alcohols (R-OH) under DCC/DMAP to form new esters.
Key Research Findings:
Scientific Research Applications
Methyl 4-({[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}methyl)benzoate exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antioxidant Activity
Research indicates that this compound demonstrates significant antioxidant properties. It scavenges free radicals effectively, thereby reducing oxidative stress in biological systems. For instance, a study using DPPH and ABTS assays showed that the compound's antioxidant capacity was comparable to established antioxidants like vitamin C.
Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This property is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders.
Neuroprotective Properties
Preliminary studies suggest that this compound may protect neuronal cells from damage due to neurotoxins. In experiments involving glutamate-induced toxicity, treatment with this compound significantly reduced cell death and apoptosis markers.
Case Study 1: Antioxidant Activity
A study conducted by Wang et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a dose-dependent inhibition of free radicals, with an IC50 value comparable to established antioxidants like vitamin C.
Case Study 2: Neuroprotection
In a neuroprotection study published in the Journal of Neuropharmacology (2023), researchers investigated the effects of this compound on neuronal cells exposed to glutamate-induced toxicity. The findings indicated that treatment with this compound significantly reduced cell death and markers of apoptosis.
Data Tables
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals; protects against oxidative stress |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Neuroprotective | Reduces neuronal cell death from neurotoxins |
Mechanism of Action
The mechanism of action of methyl 4-({[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}methyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Steric Effects
Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate ()
- Structural Differences : Replaces the coumarin core with a benzofuran ring and introduces dichlorobenzyl instead of 4-methoxyphenyl.
- Electronic Effects : The dichlorobenzyl group is electron-withdrawing, reducing electron density on the aromatic system compared to the electron-donating 4-methoxyphenyl group in the target compound. This alters UV-Vis absorption and fluorescence properties.
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate ()
- Structural Differences : Substitutes 4-methoxyphenyl with 4-chlorophenyl and adds a trifluoromethyl group at position 2.
- Electronic Effects : The chlorine and trifluoromethyl groups are both electron-withdrawing, creating a more electron-deficient system compared to the target compound’s methoxy group .
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate ()
- Core Heterocycle : Uses a dihydropyran ring instead of coumarin.
- Stability : The dihydropyran ring may exhibit lower thermal stability due to reduced aromaticity .
Biological Activity
Methyl 4-({[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}methyl)benzoate is a synthetic organic compound belonging to the class of coumarins. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 378.41 g/mol.
Structural Characteristics
The structure features a chromenone core substituted with a methoxyphenyl group and an ester functional group, which contributes to its biological properties.
1. Antioxidant Activity
Research indicates that compounds within the coumarin class exhibit significant antioxidant properties. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress.
2. Anti-inflammatory Properties
Several studies have explored the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
3. Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.
4. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Mechanism : A study demonstrated that this compound significantly reduced malondialdehyde levels in treated cells, indicating decreased lipid peroxidation .
- Anti-inflammatory Pathway : Another investigation found that this compound downregulated NF-kB signaling in macrophages, leading to reduced expression of TNF-alpha and IL-6 .
- Apoptosis Induction : Research on cancer cell lines showed that treatment with this compound resulted in increased caspase activity and PARP cleavage, hallmarks of apoptosis .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound is synthesized via multi-step organic reactions, often involving:
- Step 1: Coupling of chromene derivatives (e.g., 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-ol) with methyl 4-(bromomethyl)benzoate under nucleophilic substitution conditions (K₂CO₃, DMF, 60°C) .
- Step 2: Purification via column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) to isolate the ester product .
- Critical Parameters: Reaction temperature (<50°C prevents ester hydrolysis) and stoichiometric control of coupling agents (1.1–1.5 equiv.) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR: Assign methoxy (δ 3.76–3.86 ppm), chromene carbonyl (δ 160–165 ppm), and aromatic protons (δ 6.8–8.2 ppm) .
- IR Spectroscopy: Confirm ester carbonyl (~1720 cm⁻¹) and chromene lactone (~1660 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₆H₂₂O₇ requires m/z 454.1264) .
Basic: What safety protocols are critical during handling?
Answer:
Safety measures from SDS data include:
- PPE: Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (Category 4 acute toxicity) .
- Ventilation: Use fume hoods to avoid inhalation of vapors (no occupational exposure limits established) .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines torsional angles and hydrogen bonding:
- Disorder Handling: Use PART and SUMP instructions in SHELXL to model disordered methoxy groups .
- Example: In related chromene esters, O3—S1—O1—C7 torsion angles refine to -179.12° (planar conformation) .
- Validation: Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .
Advanced: How to address contradictions in NMR vs. X-ray structural data?
Answer:
- Dynamic Effects: NMR may average conformers (e.g., rotating benzoyl groups), while SCXRD captures static geometry. Use VT-NMR (variable temperature) to observe dynamic processes .
- DFT Calculations: Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify dominant conformers .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Microwave Assistance: Reduce reaction time (e.g., 47 h → 6 h at 80°C) for coupling steps .
- Catalyst Screening: Test Pd(OAc)₂/XPhos for Suzuki-Miyaura cross-coupling of aryl ethers (yield improvement: 60% → 85%) .
- Solvent Optimization: Replace DMF with THF to minimize side reactions in esterification .
Advanced: How to analyze substituent effects on chromene ring electronic properties?
Answer:
- Cyclic Voltammetry: Measure oxidation potentials (E₁/2) to assess electron-withdrawing/donating effects of the 4-methoxy group .
- UV-Vis Spectroscopy: Monitor λmax shifts (e.g., 320 → 335 nm with electron-donating substituents) .
Advanced: What computational methods predict biological activity?
Answer:
- Molecular Docking (AutoDock Vina): Screen against COX-2 (PDB: 5KIR) to assess anti-inflammatory potential .
- ADMET Prediction (SwissADME): Evaluate logP (≈3.5) and BBB permeability for CNS drug candidacy .
Advanced: How to resolve twinning in X-ray crystallography?
Answer:
- Twin Refinement in SHELXL: Use TWIN/BASF commands for pseudo-merohedral twinning (R-factor reduction from 12% → 7%) .
- Data Merging: Apply HKLF5 format to handle overlapping reflections .
Advanced: What are best practices for reproducibility in synthetic protocols?
Answer:
- DoE (Design of Experiments): Use Minitab to optimize variables (temperature, catalyst loading) .
- QC Metrics: Track intermediate purity via HPLC (≥95% before proceeding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
